molecular formula C15H20N2O2 B2691025 N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide CAS No. 2202112-17-0

N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide

Cat. No. B2691025
CAS RN: 2202112-17-0
M. Wt: 260.337
InChI Key: HZWWPMOCAXJGBC-UHFFFAOYSA-N
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Description

N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide, commonly known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders. In

Mechanism of Action

MGluR5 is a G-protein coupled receptor that is expressed in various regions of the brain, including the prefrontal cortex, hippocampus, and striatum. Activation of N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, which ultimately leads to the release of calcium from intracellular stores. MMPEP, as a selective antagonist of this compound, binds to the receptor and prevents its activation, thereby reducing the release of calcium and modulating glutamate signaling.
Biochemical and Physiological Effects
MMPEP has been shown to modulate various biochemical and physiological effects in animal models of neurological disorders. Studies have shown that MMPEP can reduce anxiety-like behavior in mice, as well as improve depressive-like symptoms in rats. Additionally, MMPEP has been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One of the major advantages of MMPEP is its selectivity for N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide, which allows for more precise modulation of glutamate signaling compared to non-selective antagonists. Additionally, MMPEP has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, one limitation of MMPEP is its potential off-target effects, as this compound is expressed in various regions of the brain and has multiple physiological functions.

Future Directions

There are several future directions for research on MMPEP. One area of interest is the potential therapeutic applications of MMPEP in other neurological disorders, such as schizophrenia and Parkinson's disease. Additionally, further research is needed to understand the long-term effects of MMPEP on glutamate signaling and brain function. Finally, studies are needed to identify potential biomarkers that can predict response to MMPEP treatment in patients with neurological disorders.
Conclusion
MMPEP is a selective antagonist of N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide that has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders. The synthesis method of MMPEP involves several intermediate steps, and the compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the therapeutic potential of MMPEP in neurological disorders.

Synthesis Methods

The synthesis of MMPEP involves the reaction of 2-amino-4-methylphenol with methyl acrylate to form N-methyl-N-(2-hydroxyethyl)-4-methylbenzenamine. This intermediate is then reacted with ethyl 2-bromoacetate to form N-methyl-N-[2-(2-bromoacetoxy)ethyl]-4-methylbenzenamine. Finally, the reaction of this intermediate with propargyl bromide yields MMPEP.

Scientific Research Applications

MMPEP has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and addiction. Studies have shown that N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide plays a crucial role in regulating the release of glutamate, which is a major excitatory neurotransmitter in the brain. Dysregulation of glutamate signaling has been implicated in the pathophysiology of various neurological disorders. MMPEP, as a selective antagonist of this compound, has been shown to modulate glutamate signaling and improve symptoms in animal models of these disorders.

properties

IUPAC Name

N-methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-5-15(19)17(4)10-14(18)16-12(3)13-8-6-11(2)7-9-13/h5-9,12H,1,10H2,2-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWWPMOCAXJGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)CN(C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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